molecular formula C16H22N2O3 B7345099 N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide

Cat. No. B7345099
M. Wt: 290.36 g/mol
InChI Key: XRIIQMUNDDLZKN-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been identified as a potential drug candidate for the treatment of cancer, neurological disorders, and viral infections. In

Mechanism of Action

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide selectively inhibits the activity of CK2 by binding to the ATP-binding pocket of the enzyme. CK2 is a key regulator of many signaling pathways that are involved in cell survival, proliferation, and differentiation. By inhibiting CK2 activity, this compound disrupts these pathways, leading to cell death or differentiation. This compound has been shown to inhibit the phosphorylation of many CK2 substrates, including p53, Akt, and NF-κB, which are involved in cancer progression, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce G1 cell cycle arrest, apoptosis, and autophagy in cancer cells. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in neuroinflammatory models. This compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. This compound has been shown to inhibit viral replication and reduce viral load in animal models of viral infections.

Advantages and Limitations for Lab Experiments

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide has several advantages and limitations for lab experiments. This compound is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has been extensively studied in vitro and in vivo, which provides a wealth of data for researchers. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses. This compound also has limited bioavailability, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to develop new analogs of this compound with improved solubility, bioavailability, and selectivity. Another direction is to investigate the potential of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is to explore the potential of this compound in other diseases, such as autoimmune diseases, metabolic disorders, and cardiovascular diseases. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide can be synthesized using a three-step process starting from commercially available 2-ethylpyridine. The first step involves the synthesis of 6-ethoxypyridin-2-ylamine by reacting 2-ethylpyridine with ethyl chloroformate and ammonia. The second step involves the cyclization of 6-ethoxypyridin-2-ylamine with cyclopropylcarboxylic acid to form N-(cyclopropylcarbonyl)-6-ethoxy-2-pyridinylacetamide. The final step involves the selective hydrolysis of the amide bond using hydrochloric acid to obtain this compound.

Scientific Research Applications

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has shown promising results in preclinical studies as a potent inhibitor of CK2, which is overexpressed in many cancer types. This compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In neurological disorders, this compound has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In viral infections, this compound has been studied as a potential antiviral agent against HIV, HCV, and influenza virus. This compound has been shown to inhibit viral replication and reduce viral load in vitro and in vivo.

properties

IUPAC Name

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-20-15-5-3-4-12(17-15)10-14(19)18-13-8-9-21-16(13)11-6-7-11/h3-5,11,13,16H,2,6-10H2,1H3,(H,18,19)/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIIQMUNDDLZKN-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CC(=O)NC2CCOC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=N1)CC(=O)N[C@@H]2CCO[C@H]2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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